

Application Note: Solid-Phase Extraction of DL-o-Tyrosine from Biological Fluids

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Compound of Interest

Compound Name: DL-O-Tyrosine

Cat. No.: B556771

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Abstract

This application note details a robust and reliable protocol for the solid-phase extraction (SPE) of **DL-o-Tyrosine** from biological fluids such as human plasma, serum, and urine. o-Tyrosine is a biomarker of hydroxyl radical-induced oxidative stress, and its accurate quantification is crucial in various research and clinical settings. The described method utilizes a mixed-mode cation-exchange polymer-based SPE sorbent, which provides a dual retention mechanism (reversed-phase and ion exchange) for effective isolation of the amphoteric o-Tyrosine molecule from complex biological matrices. This protocol is designed for researchers, scientists, and drug development professionals requiring a clean, concentrated extract suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

o-Tyrosine is formed by the hydroxylation of Phenylalanine by hydroxyl radicals, a highly reactive oxygen species. Elevated levels of o-Tyrosine in biological fluids are indicative of oxidative damage to proteins and are associated with various pathological conditions. The accurate measurement of o-Tyrosine, including its D and L enantiomeric forms, is therefore of significant interest.

Biological matrices such as plasma, serum, and urine are complex, containing numerous endogenous substances (salts, lipids, proteins) that can interfere with sensitive analytical techniques like LC-MS/MS. Solid-phase extraction is a critical sample preparation step that removes these interferences, thereby improving the accuracy, precision, and sensitivity of the

analysis.[1][2] This protocol employs a mixed-mode cation-exchange (MCX) SPE strategy, which is particularly well-suited for the extraction of amino acids like o-Tyrosine.[3][4][5] The methodology ensures high recovery and provides a purified sample extract, essential for reliable quantification.

Experimental Protocols

Sample Pre-treatment

Effective sample pre-treatment is crucial for optimal SPE performance.[2][6] The following protocols are recommended for different biological fluids.

For Plasma or Serum:

- Thaw the plasma or serum sample at room temperature.
- Vortex the sample for 10-15 seconds to ensure homogeneity.
- To 500 µL of the sample in a microcentrifuge tube, add 1.0 mL of ice-cold acetonitrile containing 0.1% formic acid. This step serves to precipitate proteins.[7]
- Vortex the mixture vigorously for 30 seconds.
- Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully collect the supernatant for loading onto the SPE cartridge.

For Urine:

- Thaw the urine sample at room temperature.
- Centrifuge the sample at 2,000 x g for 10 minutes to remove any particulate matter.[8]
- To 500 µL of the supernatant, add 500 µL of 2% phosphoric acid to adjust the pH and disrupt any potential protein binding.
- Vortex for 10-15 seconds. The sample is now ready for SPE.

Solid-Phase Extraction (SPE) Protocol

This protocol is optimized for a mixed-mode cation-exchange SPE cartridge (e.g., Oasis MCX).

- **Conditioning:** Condition the SPE cartridge by passing 3 mL of methanol through the sorbent bed. This step solvates the polymer-based sorbent.
- **Equilibration:** Equilibrate the cartridge by passing 3 mL of HPLC-grade water, followed by 3 mL of 2% phosphoric acid. This ensures the sorbent is in the appropriate state for sample loading and that the ion-exchange functional groups are activated. Do not allow the sorbent bed to dry.[\[6\]](#)
- **Sample Loading:** Load the pre-treated supernatant (from plasma/serum or urine) onto the conditioned and equilibrated SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
- **Washing (Step 1 - Removal of polar interferences):** Wash the cartridge with 3 mL of 2% formic acid in water. This step removes salts and other highly polar, unretained impurities while the basic amino group of o-Tyrosine is retained by the strong cation exchanger.[\[5\]](#)
- **Washing (Step 2 - Removal of non-polar interferences):** Wash the cartridge with 3 mL of methanol. This step removes non-polar and neutral compounds retained by the reversed-phase mechanism. The charged amino group of o-Tyrosine remains bound to the sorbent.[\[5\]](#)
- **Elution:** Elute the retained **DL-o-Tyrosine** from the cartridge by passing 2 mL of 5% ammonium hydroxide in methanol through the sorbent bed. The basic elution solvent neutralizes the charge on the amino group, disrupting the ion-exchange retention mechanism and allowing the analyte to be eluted.[\[3\]](#)[\[5\]](#)
- **Dry-down and Reconstitution:** Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the dried residue in 100 µL of the initial mobile phase for your LC-MS/MS analysis (e.g., 0.1% formic acid in water).

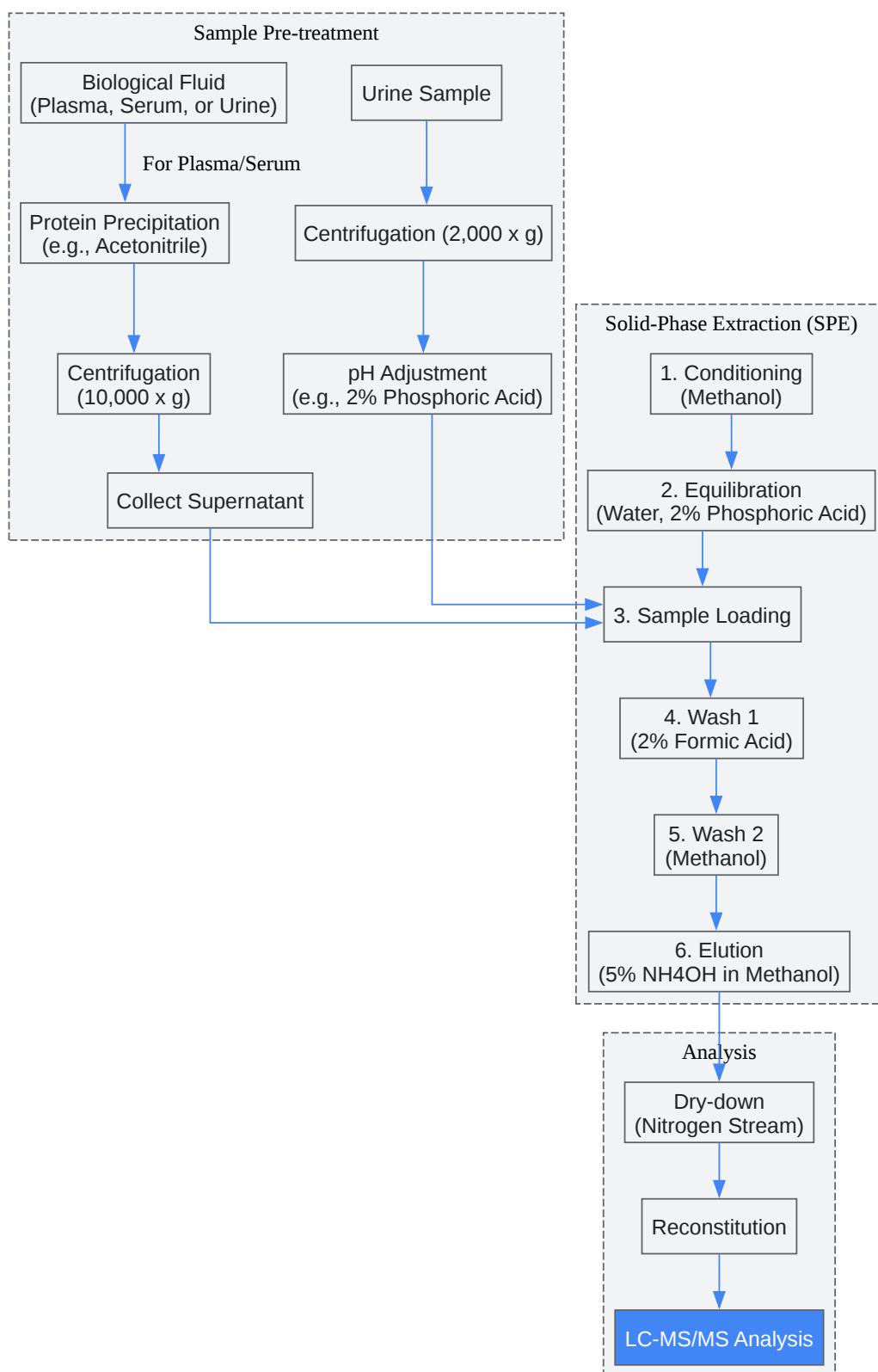
Note on Enantiomers: This SPE protocol is designed for the extraction of total o-Tyrosine (D and L forms). The separation and distinct quantification of the D and L enantiomers should be achieved using a chiral column or a chiral derivatizing agent during the subsequent LC-MS/MS analysis.[\[9\]](#)

Data Presentation

The following table summarizes representative quantitative data for the analysis of tyrosine analogs in biological fluids using SPE followed by LC-MS/MS. Data for o-Tyrosine specifically may vary depending on the exact experimental conditions and instrumentation.

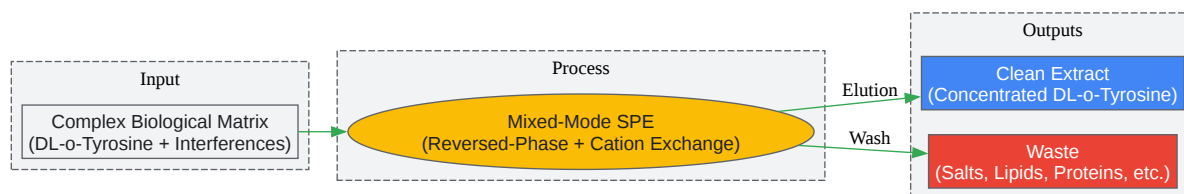
Analyte	Matrix	SPE Sorbent	Recovery (%)	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Reference
3-Nitrotyrosine	Human Plasma	C18	89.3 - 91.9%	0.25 nmol/L	-	[7]
Dityrosine	Human Urine	ENVI-18 (C18)	High (R=0.998)	-	-	[8]
Niflumic Acid	Human Plasma	Mixed-Mode WAX	86.6%	-	-	[10]
Basic Drugs	Serum	Mixed-Mode MCX	> 95%	-	-	[3]

Mandatory Visualization



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Caption: Experimental workflow for the solid-phase extraction of **DL-o-Tyrosine**.



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Caption: Logical diagram of the SPE process for **DL-o-Tyrosine** purification.

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